5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 1.35 ppm (s, 9H) : Characteristic singlet for the tert-butyl group in the Boc moiety.
- δ 2.45 ppm (s, 3H) : Methyl group resonance at position 3 of the isoxazole ring.
- δ 6.82 ppm (s, 1H) : Aromatic proton on the isoxazole ring, confirming the absence of adjacent substituents.
- δ 10.2 ppm (broad, 1H) : Carboxylic acid proton, observed as a broad singlet due to exchange broadening.
¹³C NMR (101 MHz, CDCl₃):
Properties
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(8(13)14)7(17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBBNOSVWZHOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Amination and Cyclization :
-
Boc Protection :
Yield and Purity
| Step | Yield (%) | Purity (%) | Key Impurities |
|---|---|---|---|
| Cyclization | 78–90 | 98–99 | Isomeric byproducts |
| Boc Protection | 85–92 | 97–99 | Unreacted starting material |
Multi-Step Synthesis from Ethyl Acetoacetate
This method builds the isoxazole ring from ethyl acetoacetate, enabling precise control over substitution patterns.
Reaction Sequence
-
Ethyl Ethoxymethyleneacetoacetate Formation :
-
Cyclization to Isoxazole Ester :
-
Ester Hydrolysis :
-
Amination and Boc Protection :
Optimization Notes
-
Ultrasonic agitation during cyclization improves yield by 15%.
-
Use of hydroxylamine sulfate instead of hydrochloride minimizes isomer formation (e.g., ethyl-3-methylisoxazole-4-carboxylate <0.1%).
Alternative Route via Nitrile Intermediates
A patent route employs nitrile precursors for regioselective isoxazole formation.
Key Steps
-
Nitrile Cyclization :
-
Carboxylation :
-
Boc Protection :
Advantages
Comparative Analysis of Methods
| Method | Overall Yield (%) | Cost Efficiency | Scalability | Purity (%) |
|---|---|---|---|---|
| Direct Boc Protection | 65–75 | High | Moderate | 97–99 |
| Ethyl Acetoacetate | 70–82 | Moderate | High | 98–99.5 |
| Nitrile Route | 80–85 | Low | High | 98–99 |
Critical Considerations
-
Impurity Control : Reverse addition techniques in acyl chloride formation reduce byproducts like CATA (≤0.0006%).
-
Solvent Selection : Toluene or ethylene glycol dimethyl ether minimizes side reactions during coupling.
Industrial-Scale Process Recommendations
For large-scale production (>1 kg), the ethyl acetoacetate route is preferred due to:
-
Availability of Starting Materials : Ethyl acetoacetate and hydroxylamine sulfate are cost-effective and widely available.
-
Process Robustness : Crystallization steps (e.g., 5-methylisoxazole-4-carboxylic acid) achieve >99% purity without chromatography.
-
Regulatory Compliance : Avoids genotoxic impurities (e.g., chlorinated solvents) .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . The Boc group can be selectively cleaved using strong acids like trifluoroacetic acid or hydrochloric acid .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include di-tert-butyl dicarbonate for Boc protection, and trifluoroacetic acid for Boc deprotection . Reaction conditions often involve ambient temperatures and solvents like dichloromethane or THF .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the corresponding amine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit anticancer properties. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and bioavailability of the compound, potentially leading to improved efficacy against various cancer cell lines. Studies have shown that modifications at the 3-position of isoxazole can lead to significant cytotoxic effects on cancer cells, making this compound a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
Isoxazole derivatives have been studied for their antimicrobial activity. The presence of the Boc group in this compound may enhance its interaction with microbial enzymes, thereby exhibiting inhibitory effects against bacterial growth. Preliminary studies suggest that such compounds could be developed into novel antibiotics .
Neuropharmacology
Cognitive Enhancement
Preliminary research suggests that isoxazole derivatives may play a role in enhancing cognitive functions. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating cognitive disorders such as Alzheimer’s disease. Ongoing studies are focusing on its effects on memory and learning in animal models, with promising results indicating potential neuroprotective effects .
Synthetic Chemistry
Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including amide bond formation and nucleophilic substitutions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated several isoxazole derivatives, including this compound, for their ability to inhibit tumor growth in vitro and in vivo. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations, supporting further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In a collaborative study between several universities, the antimicrobial efficacy of this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited notable antibacterial activity compared to standard antibiotics, suggesting its potential use as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid involves the nucleophilic attack on the oxazole ring, leading to fragmentation of the carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 5-((tert-Boc)amino)-3-methylisoxazole-4-carboxylic acid and analogous compounds.
Table 1: Comparative Analysis of Isoxazole and Related Derivatives
*Calculated based on formula C₁₀H₁₄N₂O₅.
Key Comparison Points:
Structural Variations: Positional Isomerism: The tert-Boc-amino group at C5 in the target compound contrasts with C3-carboxylic acid derivatives (e.g., 5-(tert-butyl)isoxazole-3-carboxylic acid), which may alter hydrogen-bonding capacity and target binding .
Synthetic Routes :
- The target compound’s synthesis relies on Boc protection of an amine , whereas bromophenyl derivatives (e.g., CAS 91182-60-4) likely require cross-coupling reactions . Thiophene-containing analogs (e.g., CAS NA) involve ester hydrolysis under basic conditions .
Biological Activity: Immunomodulation: The target compound’s amides suppress TNF-α and IL-6, with activity dependent on electron-withdrawing substituents . In contrast, bromophenyl derivatives (CAS 91182-60-4) may exhibit steric hindrance, reducing receptor interaction . Bioavailability: The Boc group enhances stability but may require enzymatic cleavage in vivo, distinguishing it from unconjugated carboxylic acids (e.g., CAS 90607-21-9) .
Physicochemical Properties :
- Solubility : The carboxylic acid group in all compounds confers water solubility, but bulky substituents (e.g., bromophenyl) increase lipophilicity .
- Purity : HPLC purification (e.g., 84.8–97.7% purity in ) is critical for consistent biological evaluation .
Research Implications
- Drug Design: The Boc-protected amino group offers a prodrug strategy, enabling targeted release of active amines .
- SAR Insights : Flat aromatic substituents (e.g., thiophene in ) enhance π-stacking, while electron-deficient groups optimize cytokine suppression .
- Synthetic Challenges : Thiazole derivatives () require distinct cyclization conditions compared to isoxazoles, impacting scalability .
Biological Activity
5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid (CAS Number: 1824335-43-4) is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 242.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amino groups during chemical synthesis.
| Property | Value |
|---|---|
| CAS Number | 1824335-43-4 |
| Molecular Formula | C10H14N2O5 |
| Molecular Weight | 242.23 g/mol |
| Density | Not available |
| Melting Point | Not available |
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the context of kinase inhibition and immunological responses:
- Kinase Inhibition : The compound's structure suggests potential interactions with kinase enzymes, which play crucial roles in cellular signaling pathways. Similar isoxazole derivatives have been studied for their ability to inhibit specific kinases, thereby impacting cancer cell proliferation and survival .
- Immunological Activity : A study on related compounds demonstrated their effects on humoral and cellular immune responses. The immunological activity was assessed using models that included mouse splenocyte proliferation and polyclonal antibody production in human peripheral blood cells .
Case Studies and Research Findings
- Inhibition Studies : A study focusing on the immunological effects of isoxazole derivatives found that modifications to the substituents significantly influenced their biological activity. The results indicated that certain derivatives could enhance or inhibit immune responses depending on their chemical structure .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have been utilized to predict the biological activity of similar compounds based on their chemical structure. This approach helps in understanding how variations in molecular structure can affect potency and efficacy against specific biological targets .
- Potential Therapeutic Applications : Given the structural similarities to known kinase inhibitors, there is potential for this compound to be explored as a therapeutic agent in oncology, particularly for tumors with dysregulated kinase activity .
Q & A
Q. What are the key steps in synthesizing 5-((tert-butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid?
The synthesis involves a three-step process:
- Step 1 : Preparation of ethyl 2-cyano-3-ethoxybut-2-enoate via condensation of triethyl orthoacetate and ethyl cyanoacetate.
- Step 2 : Cyclization with hydroxylamine to form the isoxazole ring.
- Step 3 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via reaction with Boc-anhydride under basic conditions, followed by hydrolysis to yield the carboxylic acid . Critical parameters : Reaction temperature (60–80°C for cyclization), stoichiometry of Boc-anhydride, and hydrolysis conditions (e.g., NaOH concentration).
Q. How is the Boc group strategically utilized in this compound’s synthesis?
The Boc group protects the amino functionality during synthesis, preventing undesired side reactions (e.g., nucleophilic attack or oxidation). It is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting the isoxazole ring or carboxylic acid group .
Q. What analytical methods are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., isoxazole ring substitution) and Boc-group integrity.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 256.1056, experimental: 256.1052) .
- HPLC : Assesses purity (>95% for most synthetic batches) .
Advanced Research Questions
Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS)?
The carboxylic acid moiety enables activation (e.g., via EDC/HOBt) for coupling to resin-bound peptides. The Boc-protected amino group allows sequential deprotection and elongation of peptide chains. Recent studies highlight its use in synthesizing unnatural amino acid-containing peptides with enhanced stability .
Q. What strategies improve synthetic yield in large-scale preparations?
- Optimized cyclization : Use of anhydrous conditions and controlled heating (70°C) minimizes byproducts.
- Catalytic methods : Employing DMAP (4-dimethylaminopyridine) during Boc protection increases reaction efficiency.
- Purification : Silica gel chromatography or recrystallization from acetic acid/water mixtures enhances purity (>98%) .
Q. How does this compound serve as a building block for kinase inhibitors?
The isoxazole core mimics ATP-binding motifs in kinases. Functionalization at the 4-carboxylic acid position (e.g., amide coupling with heterocyclic amines) generates potent inhibitors. For example, analogs have shown IC values <100 nM against EGFR and VEGFR-2 in preclinical models .
Q. What are the challenges in coupling this compound to bulky pharmacophores?
Steric hindrance from the 3-methyl and Boc groups can reduce coupling efficiency. Solutions include:
- Using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling reagent.
- Pre-activation of the carboxylic acid with HATU in DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
